2,4-Octadien-1-ol, (2E,4Z)-

Flavour regulation Food safety Regulatory compliance

(2E,4Z)-2,4-Octadien-1-ol (CAS 56904-85-9) is an unsaturated aliphatic alcohol of molecular formula C₈H₁₄O (MW 126.20 g/mol), characterised by a conjugated dienol system with a trans (E) configuration at C2 and a cis (Z) configuration at C4. This specific geometric isomer is distinct from the more extensively characterised (2E,4E)-isomer (CAS 18409-20-6), which is widely employed as a flavour ingredient (FEMA.

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
Cat. No. B13019482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Octadien-1-ol, (2E,4Z)-
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCCCC=CC=CCO
InChIInChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h4-7,9H,2-3,8H2,1H3/b5-4-,7-6+
InChIKeyLMBAOEUOOJDUBP-SCFJQAPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Octadien-1-ol, (2E,4Z)-: Stereochemical Identity and Procurement Baseline


(2E,4Z)-2,4-Octadien-1-ol (CAS 56904-85-9) is an unsaturated aliphatic alcohol of molecular formula C₈H₁₄O (MW 126.20 g/mol), characterised by a conjugated dienol system with a trans (E) configuration at C2 and a cis (Z) configuration at C4 . This specific geometric isomer is distinct from the more extensively characterised (2E,4E)-isomer (CAS 18409-20-6), which is widely employed as a flavour ingredient (FEMA 3956) [1]. The (2E,4Z)-isomer is primarily cited as a stereochemically defined intermediate in the synthesis of insect pheromone components, notably (2E,4Z)-2,4-octadien-1-yl acetate . Its procurement requires attention to isomeric purity, as commercially available material is typically supplied at ≥95% purity, with the (E,E)-isomer often present as the principal contaminant .

Why Isomeric Substitution of (2E,4Z)-2,4-Octadien-1-ol Compromises Scientific Outcomes


Substituting (2E,4Z)-2,4-octadien-1-ol with its (2E,4E)-isomer or other octadienol congeners is not scientifically neutral because double-bond geometry dictates both biological recognition and synthetic utility. The (2E,4Z)-isomer is specifically required as a precursor for certain lepidopteran pheromone components, where the (E,Z)-diene configuration is essential for electrophysiological activity in target insect species [1]. Furthermore, the (2E,4Z)-isomer is thermodynamically less stable than the fully trans (2E,4E)-isomer due to reduced conjugation stabilisation, which directly impacts its reactivity profile in stereoselective transformations . The (2E,4E)-isomer also holds distinct regulatory status as a FEMA GRAS flavour ingredient (FEMA 3956), whereas the (2E,4Z)-isomer is not approved for food use, making cross-substitution a potential compliance risk in flavour or fragrance applications [2].

Quantitative Comparative Evidence for (2E,4Z)-2,4-Octadien-1-ol Against Closest Analogs


FEMA GRAS Regulatory Status: (2E,4Z)- vs. (2E,4E)-2,4-Octadien-1-ol

The (2E,4Z)-isomer (CAS 56904-85-9) is not listed as FEMA GRAS and is not approved for food use, whereas the (2E,4E)-isomer (CAS 18409-20-6) is affirmatively recognised as FEMA 3956 and evaluated by JECFA as 'No safety concern' [1]. This regulatory dichotomy has direct procurement implications for flavour and fragrance formulators requiring food-grade raw materials.

Flavour regulation Food safety Regulatory compliance

Synthetic Accessibility and Thermodynamic Stability: (2E,4Z)- vs. (2E,4E)-2,4-Octadien-1-ol

The (2E,4E)-isomer benefits from full conjugation stabilisation, making it thermodynamically favoured. Commercon et al. (1980) reported a 96% yield for the (2E,4E)-isomer via a two-step hydrochlorination/LiAlH₄ reduction protocol . In contrast, stereoselective synthesis of the (2E,4Z)-isomer remains unresolved; current methods favour (E,E) products, and no published protocol achieves high-yield, high-selectivity access to the (E,Z) configuration . This thermodynamic preference directly impacts procurement cost and lead time.

Stereoselective synthesis Diene stability Process chemistry

Pheromone Intermediate Utility: (2E,4Z)-2,4-Octadien-1-ol as a Specific Precursor

The (2E,4Z)-isomer has been specifically converted to (2E,4Z)-2,4-octadien-1-yl acetate (B1210297), a pheromone component of sphingid moths and other Lepidoptera . The (2E,4E)-isomer is not reported as a direct precursor for the same pheromone acetates and is primarily utilised as a flavour ingredient. This differential bioactivity aligns with the broader principle that (2E,4Z)-dien-1-ols are key intermediates in the synthesis of sex pheromones of the silkworm and grape vine moth [1].

Insect pheromone Semiochemical synthesis Lepidoptera

Commercial Purity and Isomeric Composition: (2E,4Z)- vs. (2E,4E)-2,4-Octadien-1-ol

Commercially sourced (2E,4Z)-2,4-octadien-1-ol is typically supplied at a minimum purity of 94–95%, with the (E,E)-isomer as the main impurity . In comparison, (2E,4E)-2,4-octadien-1-ol is available from multiple vendors at ≥93% to ≥98% purity, often accompanied by NMR and GC certificates . The refractive index specification for the (E,Z)-containing material is 1.486–1.496, and specific gravity is 0.864–0.874 at 25 °C .

Quality control Isomeric purity Procurement specification

Biosynthetic Relevance: (2E,4Z)-Diene Motif in Natural Aldehyde Pathways

The (2E,4Z)-diene configuration is biosynthetically significant: 2E,4Z-octadienal is produced in the marine diatom Thalassiosira rotula via a lipoxygenase-dependent pathway from 6Z,9Z,12Z-hexadecatrienoic acid [1]. The corresponding alcohol (2E,4Z)-2,4-octadien-1-ol is the reduced form of this natural aldehyde and is therefore of interest in chemical ecology studies and biomimetic synthesis. The (2E,4E)-isomer is a natural product isolated from Euphorbia hirta leaves , representing a different biosynthetic origin.

Chemical ecology Lipoxygenase pathway Marine diatom

High-Yield Application Scenarios for (2E,4Z)-2,4-Octadien-1-ol Based on Comparative Evidence


Stereochemically Controlled Synthesis of Lepidopteran Sex Pheromone Components

The (2E,4Z)-isomer is the requisite starting material for synthesising (2E,4Z)-2,4-octadien-1-yl acetate and related sphingid moth pheromones. Substitution with the (2E,4E)-isomer would yield a geometrically incorrect acetate unlikely to elicit the target electrophysiological response. Procure material with ≥95% isomeric purity and verify by GC-MS before acetylation .

Non-Food Flavour and Fragrance Research Requiring (E,Z)-Dienol Motifs

For fragrance accords where a 'green' or 'floral' note is desired, the (2E,4Z)-isomer may contribute a distinct olfactory character compared with the fatty, chicken-fat profile of the (2E,4E)-isomer. However, as the (2E,4Z)-isomer lacks FEMA GRAS clearance, its use must be confined to non-ingestible fragrance applications (e.g., fine fragrance, personal-care rinse-off products) [1].

Chemical Ecology Studies of Marine Diatom-Derived Volatile Organic Compounds

Researchers investigating the ecological role of polyunsaturated aldehydes and their reduced alcohol counterparts in marine systems should select the (2E,4Z)-isomer as an authentic standard for GC-MS identification and quantification, given its direct biosynthetic relationship to 2E,4Z-octadienal produced by Thalassiosira rotula [2].

Method Development for Stereoselective (E,Z)-Diene Synthesis

The (2E,4Z)-isomer serves as a challenging model substrate for developing new catalytic methods targeting thermodynamically disfavoured (E,Z)-conjugated dienes. Its procurement enables benchmarking of catalyst performance (yield, E/Z ratio) against the well-precedented (2E,4E)-isomer synthesis .

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